![molecular formula C15H11ClF3N3 B1680103 NS-638 CAS No. 150493-34-8](/img/structure/B1680103.png)
NS-638
概述
描述
NS 638 是一种非肽类小分子,具有 Ca2+ 通道阻滞特性。它特异性地抑制通过离子通道的 Ca2+ 流入,特别是那些由钾 (K+) 激活的通道。 该化合物对阻断 K± 刺激的细胞内 Ca2+ 升高的 IC50 值为 3.4 μM .
科学研究应用
Pharmacological Profile
NS-638 has been extensively studied for its effects on calcium channels, specifically N- and L-type calcium channels. Research indicates that it can reversibly block these channels, which play a crucial role in neuronal excitability and neurotransmitter release . The compound's ability to inhibit calcium influx has implications for conditions characterized by excessive neuronal activity, such as epilepsy and other neurodegenerative disorders.
Table 1: Summary of Pharmacological Effects of this compound
Property | Description |
---|---|
Compound Type | Small nonpeptide molecule |
Calcium Channel Target | N- and L-type calcium channels |
Mechanism of Action | Reversible blockade of calcium influx |
Potential Applications | Neuroprotection, treatment of epilepsy, ischemic conditions |
Neuropharmacological Applications
The neuroprotective effects of this compound have been investigated in various preclinical models. For instance, studies have demonstrated that the compound can reduce neuronal damage in ischemic conditions by modulating calcium dynamics within cells . This suggests that this compound could be beneficial in developing treatments for stroke or traumatic brain injury.
Case Study: Ischemic Injury Model
In a controlled study using rodent models of ischemic injury, administration of this compound resulted in a significant reduction in neuronal death compared to control groups. The findings suggest that by blocking calcium channels, this compound mitigates the excitotoxic effects associated with prolonged calcium influx during ischemia.
Future Directions and Research Opportunities
Given the promising pharmacological profile of this compound, further research is warranted to explore its full therapeutic potential. Areas for future investigation include:
- Chronic Pain Management : Investigating the efficacy of this compound in models of chronic pain where calcium channel activity is dysregulated.
- Neurodegenerative Diseases : Assessing its potential use in diseases such as Alzheimer's or Parkinson's, where calcium homeostasis is disrupted.
- Combination Therapies : Exploring synergistic effects with other neuroprotective agents to enhance therapeutic outcomes.
作用机制
NS 638 的作用机制涉及阻断通过特定通道的 Ca2+ 流入。关键要点:
- 分子靶标::
- NS 638 抑制中枢神经系统 (CNS) 中的 N 型电压门控钙通道 (CaV2.2) 和 L 型钙通道 .
- 通过这样做,它调节细胞内钙水平。
- 参与的途径::
- 该化合物影响与钙依赖性过程相关的信号通路。
- 这些通路影响神经递质释放、肌肉收缩和细胞反应。
生化分析
Biochemical Properties
NS-638 functions as an inhibitor of N-type voltage-gated calcium channels (Ca_v2.2) and central nervous system (CNS) L-type calcium channels . It effectively inhibits potassium-induced calcium uptake in chick cortical synaptosomes with an IC50 value of 3.4 µM and AMPA-induced GABA release from primary chick cortical neurons with an IC50 value of 4.3 µM . These effects can be blocked by the N-type calcium channel inhibitor ω-conotoxin GVIA but not by the L-type calcium channel inhibitor nifedipine . Additionally, this compound inhibits potassium-induced calcium level increases in primary chick cerebellar granule cells . The compound’s interaction with these calcium channels highlights its role in modulating calcium-dependent biochemical reactions.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It has been shown to inhibit K±stimulated intracellular Ca2+ elevation in cultured cerebellar granule cells with an IC50 value of 3.4 µM . This inhibition extends to K±stimulated [45Ca2+]-uptake in chick cortical synaptosomes and AMPA-stimulated [3H]GABA-release from cultured cortical neurons . These cellular effects suggest that this compound plays a crucial role in regulating calcium signaling pathways, which are essential for various cellular functions, including neurotransmitter release and synaptic plasticity.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to block N-type and L-type calcium channels. By inhibiting these channels, this compound prevents the influx of calcium ions into neurons, thereby reducing calcium-dependent processes that can lead to neuronal damage . This mechanism is particularly relevant in the context of ischemic conditions, where excessive calcium influx can result in neuronal death. This compound’s ability to reversibly block these channels in cultured chick dorsal root ganglion cells further supports its potential as a neuroprotective agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and efficacy in reducing infarct volume in a mouse model of focal ischemia induced by middle cerebral artery occlusion (MCAO) when administered at specific time points post-ischemia . It did not show protection against ischemic neuronal damage in a gerbil model of global ischemia induced by bilateral carotid artery occlusion (BCAO) . These findings indicate that the temporal effects of this compound may vary depending on the experimental conditions and models used.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In the mouse MCAO model, this compound administered intraperitoneally at a dosage of 50 mg/kg at 1 hour and 6 hours post-ischemia, followed by daily dosing for two subsequent days, resulted in a 48% reduction in total infarct volume . Higher doses or prolonged administration may lead to adverse effects, and the compound did not demonstrate neuroprotective effects in the gerbil BCAO model . These dosage-dependent effects highlight the importance of optimizing the dosage regimen for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate calcium homeostasis. By inhibiting calcium channels, it affects the flux of calcium ions across the cell membrane, thereby influencing various calcium-dependent metabolic processes . The compound’s interaction with enzymes and cofactors involved in calcium signaling pathways further underscores its role in modulating cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its ability to inhibit calcium channels suggests that it may be localized to regions with high calcium channel activity, such as neuronal synapses . The compound’s distribution within the CNS and its accumulation in specific cellular compartments are critical for its therapeutic efficacy.
Subcellular Localization
This compound is primarily localized to the plasma membrane, where it interacts with N-type and L-type calcium channels . This subcellular localization is essential for its function as a calcium channel blocker. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function.
准备方法
合成路线:
不幸的是,在现有文献中没有广泛记载 NS 638 的具体合成路线。需要特别注意的是,NS 638 是一种市售化合物,其合成可能涉及专门的程序。
工业生产方法:
NS 638 的工业规模生产可能涉及制造商的专有工艺。由于商业考虑,这些方法通常是保密的。
化学反应分析
NS 638 经历了几种类型的反应,包括氧化、还原和取代。让我们进一步探讨:
- 氧化和还原反应::
- NS 638 可能参与氧化还原反应,这可能会改变其药理特性。
- 氧化和还原的常用试剂包括各种氧化剂(例如,过氧化物、铬酸盐)和还原剂(例如,氢化物、金属催化剂)。
- 取代反应::
- NS 638 可能发生亲核或亲电取代。
- 可能涉及烷基卤化物、胺或其他亲核试剂等试剂。
- 主要产物::
- 这些反应产生的具体产物将取决于反应条件和起始原料。
- 关于 NS 638 反应性的详细研究很少,因此需要进一步研究。
相似化合物的比较
NS 638 的独特之处在于其非肽性质和特异性通道选择性。虽然我没有类似化合物的综合列表,但研究人员经常将其与其他钙通道阻滞剂进行比较。
生物活性
NS-638 is a small, nonpeptide molecule recognized for its pharmacological properties, particularly as a calcium channel blocker. This compound has garnered attention for its potential therapeutic applications in various conditions, especially those involving neuronal ischemia and other pathophysiological states.
This compound exhibits its biological activity primarily through the inhibition of calcium channels. It effectively blocks K+-stimulated intracellular calcium elevation with an IC50 value of approximately 3.4 μM . This mechanism is crucial in modulating cellular responses, particularly in neuronal tissues where calcium signaling plays a pivotal role in excitability and neurotransmitter release.
Anti-Ischemic Properties
Research indicates that this compound demonstrates significant anti-ischemic effects. In a mouse model of focal ischemia induced by middle cerebral artery occlusion (MCAO), administration of this compound at a dosage of 50 mg/kg resulted in reduced infarct volume, indicating its protective role against neuronal damage during ischemic events . However, it was noted that similar effects were not observed in gerbil models, suggesting variability in efficacy across different species or models.
Cytotoxicity Studies
Further investigations have highlighted the compound's potential cytotoxic effects on various cancer cell lines. For instance, this compound has been shown to induce apoptosis in specific leukemia cell lines, leading to cell cycle arrest at G0/G1 and G2 phases . This property underscores its potential as an anticancer agent, particularly in targeting malignancies characterized by dysregulated calcium homeostasis.
Table: Summary of this compound Biological Activities
Detailed Research Findings
- Calcium Channel Blockade : The primary action of this compound as a calcium channel blocker facilitates the modulation of calcium influx into cells, which is critical for various physiological processes including muscle contraction and neurotransmitter release. This blockade can help prevent excitotoxicity associated with excessive calcium levels during ischemic episodes.
- Neuroprotective Effects : In animal studies, this compound has shown promise in protecting neurons from damage due to ischemia. The reduction in infarct size suggests that it may improve outcomes in conditions such as stroke .
- Anticancer Potential : The ability of this compound to induce apoptosis and disrupt the cell cycle positions it as a candidate for further exploration in cancer therapies. Its effects on specific signaling pathways related to cancer cell survival warrant additional studies to elucidate its full therapeutic potential .
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3/c16-11-4-1-9(2-5-11)8-22-13-6-3-10(15(17,18)19)7-12(13)21-14(22)20/h1-7H,8H2,(H2,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQCVUZORDAARJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)C(F)(F)F)N=C2N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164561 | |
Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150493-34-8 | |
Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150493348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。